molecular formula C9H16ClN B8250287 4-(But-3-yn-1-yl)piperidine hydrochloride

4-(But-3-yn-1-yl)piperidine hydrochloride

Cat. No.: B8250287
M. Wt: 173.68 g/mol
InChI Key: AMULANYJBIQYSD-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)piperidine hydrochloride (CAS 1885090-83-4) is a chemical building block of interest in advanced pharmaceutical and chemical research. This compound features a piperidine ring, a common motif in medicinal chemistry, functionalized with a terminal alkyne group via a butyl chain. This structure makes it a valuable intermediate for a variety of synthetic applications. Its primary research application is as a precursor in the synthesis of complex, photoactivatable amino acids. Specifically, it is used to create Fmoc-protected amino acids that incorporate both a photoreactive benzophenone group and a clickable terminal alkyne . These specialized amino acids, such as Abpa, are designed for use in peptide synthesis where they enable Photoaffinity Labeling (PAL) studies—a powerful technique for investigating interactions between bioactive peptides and their biological targets . The terminal alkyne serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter tags like biotin or fluorophores via click chemistry for isolation and analysis . With a molecular formula of C₉H₁₆ClN and a molecular weight of 173.68 g/mol, this compound is characterized by a purity of ≥98% . For safe handling, it is essential to consult the Safety Data Sheet (SDS). The product is categorized with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing purposes only and is not for diagnostic or therapeutic human use.

Properties

IUPAC Name

4-but-3-ynylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-3-4-9-5-7-10-8-6-9;/h1,9-10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMULANYJBIQYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with But-3-yn-1-yl Tosylate

A widely employed method involves the alkylation of piperidine or its derivatives with but-3-yn-1-yl tosylate under inert conditions. In a representative procedure, ethyl nipecotate (ethyl piperidine-3-carboxylate) reacts with but-3-yn-1-yl tosylate in dichloromethane (DCM) at room temperature for 24 hours under nitrogen atmosphere. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the tosylate leaving group, yielding 1-(but-3-yn-1-yl)piperidine-3-carboxylate as a key intermediate. Post-reaction workup includes extraction with DCM, washing with brine, and purification via flash chromatography (hexane/EtOAc gradient). This method achieves moderate yields (65–75%) and high purity (>95%).

Base-Mediated Alkylation with Propargyl Bromides

Alternative approaches utilize propargyl bromides as alkylating agents. For instance, tert-butyl nipecotate reacts with 4-bromobut-1-yne in acetone at room temperature in the presence of potassium carbonate and sodium iodide. The reaction mixture is stirred overnight, filtered to remove salts, and concentrated to yield 1-(but-3-yn-1-yl)piperidine derivatives. This method is advantageous for its scalability, with industrial adaptations employing recrystallization for bulk purification.

Copper(I)-catalyzed Sonogashira coupling enables the introduction of alkynyl groups to piperidine scaffolds. A modified protocol involves reacting 1-(prop-2-ynyloxy)naphthalene with 3-methoxybenzaldehyde and 4-phenylpiperidine in dioxane at 40°C using copper(I) iodide as a catalyst. The reaction forms a disubstituted alkyne intermediate, which is subsequently purified via column chromatography. This method is notable for its regioselectivity and adaptability to diverse piperidine substrates.

Palladium-Catalyzed Cross-Couplings

Palladium complexes (e.g., Pd(dppf)Cl₂) facilitate cross-coupling between piperidine-bound aryl halides and terminal alkynes. For example, 1-(4-(2-bromophenyl)but-3-yn-1-yl)piperidine-3-carboxylate undergoes coupling with 2-formylphenylboronic acid in degassed dioxane/water at 60°C, yielding biphenyl-substituted derivatives. Critical parameters include catalyst loading (1–4 mol%) and phosphate bases (e.g., K₃PO₄), which enhance reaction efficiency.

Hydrochloride Salt Formation

Acidification of the Free Base

The free base 4-(but-3-yn-1-yl)piperidine is treated with hydrochloric acid (HCl) in ethanol or aqueous media to form the hydrochloride salt. For instance, stirring the free base with gaseous HCl in ethanol at 0–5°C precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum. This step ensures high solubility and stability for pharmacological applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in alkylation reactions, while dioxane/water mixtures improve coupling efficiency in cross-coupling protocols.

  • Temperature : Exothermic reactions (e.g., HCl addition) require cooling (0–5°C) to prevent decomposition, whereas coupling reactions benefit from moderate heating (40–60°C).

Catalytic Systems

  • Copper(I) iodide : Essential for Sonogashira coupling, with optimal loading at 0.2–4 mol%.

  • Palladium complexes : Pd₂(dba)₃·CHCl₃ and SPhos ligand systems achieve >80% yield in aryl-alkyne couplings.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (hexane/EtOAc) remains the gold standard for isolating intermediates, with purity confirmed via thin-layer chromatography (TLC). Recrystallization in ethanol/water mixtures is preferred for hydrochloride salts.

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include δ = 3.2–3.5 ppm (piperidine N-CH₂), 2.4–2.6 ppm (alkyne-CH₂), and 1.4–1.6 ppm (piperidine ring protons).

  • IR Spectroscopy : Absence of terminal alkyne C-H stretches (~3300 cm⁻¹) and presence of disubstituted alkyne bands (~2120 cm⁻¹) confirm successful coupling.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Preparation Methods for 4-(But-3-yn-1-yl)piperidine Derivatives

MethodReagents/ConditionsYield (%)Purity (%)Reference
Nucleophilic AlkylationTosylate, DCM, rt, 24 h65–75>95
Sonogashira CouplingCuI, dioxane, 40°C70–82>90
Hydrochloride FormationHCl (g), EtOH, 0–5°C80–85>98

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the but-3-yn-1-yl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature or slightly elevated temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Synthesis and Building Block

  • 4-(But-3-yn-1-yl)piperidine hydrochloride serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including cross-coupling reactions and cycloadditions. Its alkyne functionality allows for further modifications that can lead to novel compounds with potential applications in drug development and materials science.

2. Biological Activity

  • The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that piperidine derivatives can exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

3. Medicinal Chemistry: Therapeutic Potential

  • In medicinal chemistry, this compound is explored for its therapeutic applications. It has been evaluated as a potential inhibitor of various enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurological disorders . Additionally, its derivatives have shown promise in enhancing the pharmacokinetic properties of existing drugs .
Activity Type Target Organism Effectiveness
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
AntifungalCandida albicansHigh efficacy observed

Table 2: Pharmacokinetic Properties of Derivatives

Compound Cmax (μM) t1/2 (min) AUC (min*μM/L)
Compound 4d10.2528.325.86
Compound 12d19.2221.015.55

Case Studies

Case Study 1: Antibacterial Activity
A series of synthesized piperidine compounds were tested for antibacterial activity against multiple bacterial strains. The results indicated that compounds containing the butenyl group exhibited enhanced antibacterial properties compared to their saturated counterparts .

Case Study 2: Enzyme Inhibition
Research focused on the synthesis of piperidine derivatives as urease inhibitors demonstrated promising results, suggesting that these compounds could lead to new treatments for related diseases . The study highlighted the importance of structural modifications in enhancing enzyme inhibitory activity.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)piperidine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The but-3-yn-1-yl group can participate in π-π stacking interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent Molecular Weight Key Properties Applications/Notes
4-(But-3-yn-1-yl)piperidine hydrochloride But-3-yn-1-yl (terminal alkyne) Not explicitly given Likely lower polarity due to alkyne hydrophobicity; potential for click chemistry Hypothetical use in bioorthogonal reactions or as a synthetic intermediate.
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride () Methylbutenyloxy group ~247.78 (estimated) Branched alkyl chain increases steric hindrance; may modulate solubility in nonpolar solvents. Used in organic synthesis for sterically demanding reactions .
4-(But-3-en-1-yl)piperidine-4-carbonitrile hydrochloride () Butenyl + nitrile ~225.72 (estimated) Nitrile group enhances polarity; potential for hydrogen bonding. Reactivity influenced by nitrile’s electron-withdrawing nature; possible pharmaceutical intermediate .
4-(4'-Bromophenyl)piperidine hydrochloride () Bromophenyl ~290.61 Aromatic ring with bromine increases lipophilicity and molecular weight. Likely used in medicinal chemistry for halogen bonding or as a building block .
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride () Branched alkoxy group ~233.77 Branched substituent enhances dipole interactions; moderate solubility in polar solvents. Versatile in reactions requiring balanced steric and electronic effects .
4-(3,4-Dichlorobenzyl)piperidine hydrochloride () Dichlorobenzyl ~270.58 Electronegative Cl atoms increase polarity; potential toxicity concerns. Applications in agrochemicals or pharmacologically active compounds .

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

  • The terminal alkyne in this compound distinguishes it from analogs with alkenes (e.g., ) or aromatic groups (e.g., ). Alkynes are electron-deficient and may participate in cycloaddition reactions (e.g., Huisgen click chemistry), unlike alkenes or aryl groups .
  • Bromophenyl and dichlorobenzyl substituents () introduce halogen bonding capabilities, which are absent in the alkyne-containing compound.

Solubility and Polarity: The alkyne’s hydrophobicity likely reduces aqueous solubility compared to nitrile- or chlorine-containing analogs. For example, the nitrile group in ’s compound increases polarity, enhancing solubility in polar solvents . Branched alkoxy groups () balance steric bulk and dipole interactions, enabling solubility in both polar and nonpolar media .

Pharmacological Potential: While paroxetine hydrochloride () is a fluorinated piperidine antidepressant, the alkyne derivative’s lack of aromatic or heterocyclic groups may limit direct pharmacological relevance. However, its reactivity could make it valuable in prodrug synthesis or targeted delivery systems .

The alkyne group may pose unique hazards, such as flammability or toxicity, though specific data are unavailable. General precautions include PPE and ventilation .

Biological Activity

4-(But-3-yn-1-yl)piperidine hydrochloride, with the CAS number 1885090-83-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and pharmacological properties based on diverse research findings.

The molecular formula of this compound is C₉H₁₆ClN, and it exhibits a purity of ≥98.0% . The compound features a piperidine ring substituted with a but-3-yn-1-yl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with propargyl bromide. This synthetic route allows for the introduction of the alkyne moiety, which is essential for the compound's activity.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Compounds

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against M. tuberculosis
This compoundTBDTBD
Piperidinothiosemicarbazone derivatives2–40.5–4

Antiviral Activity

In addition to antimicrobial properties, piperidine derivatives have been evaluated for antiviral activity. For example, some derivatives have shown promising results against HIV by acting as CCR5 inhibitors . Although specific data for this compound is limited, its structural similarities to other active compounds suggest potential antiviral effects.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that compounds similar to this compound may exhibit a short half-life and variable bioavailability. For instance, related compounds demonstrated a half-life of approximately 21 minutes when administered orally in animal models . Understanding the pharmacokinetic profile is crucial for optimizing dosage and efficacy in therapeutic applications.

Case Studies

Several studies have explored the biological activity of piperidine derivatives in various contexts:

  • Antitumor Activity : Research has shown that certain piperidine compounds can inhibit glycolysis in cancer cells, suggesting a potential role in cancer treatment .
  • Neuroprotective Effects : Some studies indicate that piperidine derivatives may act as selective inhibitors of monoamine oxidases (MAOs), which are implicated in neurological disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(But-3-yn-1-yl)piperidine hydrochloride in academic settings?

Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and catalyst use) and purification methods. For example, multi-step Mannich reactions or condensation protocols (as seen in piperidine derivatives) often achieve yields of 87–98% when using paraformaldehyde and phenethylamine hydrochloride . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt and minimize impurities. Researchers should prioritize reproducibility by documenting reaction parameters (e.g., stoichiometry, reaction time) and validating purity using analytical techniques like HPLC or NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

Structural confirmation requires a combination of spectroscopic methods:

  • 1H/13C NMR to verify the piperidine ring, but-3-yn-1-yl substituent, and hydrochloride counterion.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to confirm stoichiometry (e.g., C, H, N, Cl content).
    Purity assessment typically employs HPLC with UV detection (e.g., ≥93% purity thresholds) . For hygroscopic or reactive intermediates, inert atmosphere handling (e.g., glovebox) is recommended to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights guide the design of reactions involving this compound?

The alkyne moiety in the but-3-yn-1-yl group enables click chemistry (e.g., Huisgen cycloaddition) or catalytic cross-coupling reactions. Computational modeling (e.g., density functional theory) can predict reaction pathways and transition states, helping researchers optimize regioselectivity and avoid side products like oligomerization . For example, quantum chemical calculations may identify optimal catalysts (e.g., Cu(I) for azide-alkyne cycloaddition) or solvent systems to stabilize reactive intermediates .

Q. How can researchers resolve contradictions in pharmacological data for 4-(But-3-yn-1-yl)piperidine derivatives?

Contradictions in bioactivity data (e.g., varying IC50 values) may arise from differences in assay conditions, enantiomeric purity, or cellular uptake mechanisms. Methodological steps include:

  • Standardizing assay protocols (e.g., buffer pH, incubation time).
  • Validating compound stability under experimental conditions (e.g., via LC-MS monitoring).
  • Performing enantiomeric resolution (e.g., chiral HPLC) if stereocenters are present .
    Cross-referencing with structurally analogous compounds (e.g., 4-piperidinyl amines) can clarify structure-activity relationships .

Q. What strategies mitigate instability of this compound in aqueous or oxidative environments?

Instability studies should assess degradation under varying pH, temperature, and light exposure. For example:

  • Lyophilization to enhance shelf life for hygroscopic hydrochloride salts.
  • Protection of the alkyne group via trimethylsilyl (TMS) derivatives during storage.
  • Use of antioxidants (e.g., BHT) in solution-based formulations to prevent radical-mediated decomposition . Stability-indicating assays (e.g., stress testing per ICH guidelines) are essential for validating storage conditions .

Q. How can analytical method validation address variability in pharmacokinetic studies of piperidine derivatives?

Validation parameters include:

  • Linearity and sensitivity (e.g., calibration curves in biological matrices).
  • Recovery rates for extraction methods (e.g., solid-phase extraction from plasma).
  • Inter-day/intra-day precision to ensure reproducibility.
    For example, LC-MS/MS methods for 4-piperidinyl analogs require optimization of ionization conditions (e.g., ESI+ mode) and collision energies to minimize matrix effects . Cross-validation with independent labs reduces methodological bias .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may stem from polymorphic forms or residual solvents. Mitigation steps:

  • Perform powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states.
  • Use Karl Fischer titration to quantify water content.
  • Compare solubility in deuterated solvents (e.g., D2O vs. DMSO-d6) using NMR .

Q. What experimental controls are critical when assessing cytotoxicity of 4-(But-3-yn-1-yl)piperidine derivatives?

  • Vehicle controls (e.g., DMSO at equivalent concentrations) to rule out solvent toxicity.
  • Positive controls (e.g., cisplatin for apoptosis assays).
  • Metabolic stability tests in liver microsomes to distinguish intrinsic toxicity from metabolite effects . Dose-response curves should span 3–5 log units to capture EC50/IC50 accurately.

Methodological Tables

Parameter Recommended Protocol Reference
Synthesis Yield Mannich reaction with paraformaldehyde, 87–98%
Purity Analysis HPLC (UV detection, ≥93%), NMR (D2O or DMSO-d6)
Stability Testing ICH Q1A(R2) guidelines (25°C/60% RH, 40°C/75% RH)
Cytotoxicity Assay MTT assay, 24–72h incubation, triplicate replicates

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